(S)-Hexaconazole

fungicide efficacy enantioselective bioactivity plant pathology

Racemic hexaconazole introduces uncontrolled variability in potency, metabolism, and ecotoxicity, confounding dose-response relationships and environmental fate interpretations. (S)-Hexaconazole (CAS 221627-82-3) is the enantiopure S-enantiomer that eliminates this confounding variable. • 1.26-13× more potent than the R-enantiomer against target fungal pathogens. • Enantiomer-specific clearance rates differ >1.3-fold in vivo, with the R-form clearing faster. • 5.5-fold differential algal toxicity (S. obliquus) necessitates enantiopure sourcing for environmental risk assessment. Enantiopure material ensures reproducible efficacy data and valid toxicokinetic modeling.

Molecular Formula C14H17Cl2N3O
Molecular Weight 314.2 g/mol
CAS No. 221627-82-3
Cat. No. B15186635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hexaconazole
CAS221627-82-3
Molecular FormulaC14H17Cl2N3O
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m1/s1
InChIKeySTMIIPIFODONDC-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Hexaconazole (CAS 221627-82-3): A Chiral Triazole Fungicide with Enantiomer-Specific Differentiation


(S)-Hexaconazole is the S-enantiomer of the systemic triazole fungicide hexaconazole, a chiral molecule whose stereochemistry profoundly influences its biological activity and environmental behavior [1]. As a demethylation inhibitor (DMI), it acts by inhibiting lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis in fungal cell membranes [2]. The compound consists of a pair of enantiomers, and the (−)-enantiomer (which corresponds to the S-configuration) displays stronger fungicidal activity than its (+)-enantiomer counterpart [1].

Why Rac-Hexaconazole or (R)-Hexaconazole Cannot Substitute (S)-Hexaconazole in Research


Generic substitution with racemic hexaconazole or the (R)-enantiomer fails to achieve equivalent experimental outcomes because hexaconazole exhibits pronounced enantioselectivity across multiple critical parameters. The (−)-enantiomer is consistently 1.26- to 13-fold more potent against target fungal pathogens than the (+)-enantiomer [1], and the two enantiomers display divergent metabolic stability, with the (+)-enantiomer being cleared approximately 1.3-fold faster in vivo and degraded more rapidly in hepatic systems [2][3]. Furthermore, enantiomer-specific toxicity profiles differ substantially, with the (+)-enantiomer showing lower acute toxicity to earthworms (48-h LC50 22.35 μg/cm²) compared to the S-(+)-enantiomer (8.62 μg/cm²) [4]. These stereoselective differences in bioactivity, pharmacokinetics, and ecotoxicology mean that racemic material introduces an uncontrolled variable—an equimolar amount of the less active, differently metabolized, and differentially toxic (+)-enantiomer—that confounds dose-response relationships and environmental fate interpretations.

(S)-Hexaconazole (CAS 221627-82-3) Quantitative Differentiation Evidence


(-)-Hexaconazole Exhibits 1.26- to 13-Fold Higher Antifungal Potency Than (+)-Hexaconazole Across Multiple Pathogens

Direct head-to-head bioactivity testing of optically pure enantiomers against four target fungal pathogens revealed that (-)-hexaconazole (S-enantiomer) is consistently more active than (+)-hexaconazole (R-enantiomer) [1]. The magnitude of potency differential varies by pathogen species, with substantially larger differences observed against Alternaria and Monilinia species compared to Colletotrichum gloeosporioides [1].

fungicide efficacy enantioselective bioactivity plant pathology

(-)-Hexaconazole Displays 1.35-Fold Higher Systemic Exposure and 1.3-Fold Slower Clearance Than (+)-Hexaconazole in Rabbit Model

Following intravenous administration of racemic hexaconazole at 30 mg/kg in rabbits, the (-)-enantiomer demonstrated substantially greater systemic exposure and slower elimination compared to its (+)-antipode [1]. The enantiomeric ratio increased over time in plasma, liver, and kidney, confirming stereoselective disposition [1].

pharmacokinetics stereoselective metabolism in vivo disposition

(-)-Hexaconazole Exhibits 3.8-Fold Longer Metabolic Half-Life Than (+)-Hexaconazole in Rat Hepatocytes

In vitro metabolic studies in rat hepatic systems demonstrate that (+)-hexaconazole is degraded substantially faster than (-)-hexaconazole, with the half-life difference being more pronounced in intact hepatocytes than in microsomal preparations [1][2].

hepatic metabolism in vitro clearance stereoselective degradation

S-(+)-Hexaconazole Exhibits 2.6-Fold Higher Acute Toxicity to Earthworms Than R-(-)-Hexaconazole

Acute toxicity testing in the standard soil bioindicator species Eisenia fetida reveals a substantial enantioselective difference, with the S-(+)-enantiomer demonstrating significantly higher toxicity than the R-(-)-enantiomer [1]. This differential toxicity is corroborated by oxidative stress markers and transcriptomic analysis showing greater perturbation of steroid biosynthesis and cell cycle pathways by the S-(+)-enantiomer [1].

ecotoxicology enantioselective toxicity non-target organism risk

(-)-Hexaconazole Is 5.5-Fold More Toxic to Freshwater Algae Than (+)-Hexaconazole

In aquatic toxicity assessment using the freshwater algae Scenedesmus obliquus, (-)-hexaconazole exhibited substantially higher acute toxicity compared to both the (+)-enantiomer and the racemic mixture [1]. The (-)-enantiomer also caused greater reductions in chlorophyll content and higher malondialdehyde levels, indicating more severe oxidative stress [1].

aquatic toxicology enantioselective ecotoxicity algae bioassay

Hexaconazole Enantiomers Degrade with Different Half-Lives in Sediment: (-)-Enantiomer (86 d) vs. (+)-Enantiomer (94 d)

In sediment under native conditions, the degradation of hexaconazole enantiomers follows first-order kinetics with a clear stereoselective pattern, where the (-)-enantiomer degrades faster than the (+)-enantiomer [1]. No significant enantioselective degradation was observed under sterilized conditions, confirming that microbial activity drives the stereoselective process [1].

environmental fate stereoselective degradation sediment persistence

(S)-Hexaconazole (CAS 221627-82-3): Recommended Research and Industrial Application Scenarios


Enantioselective Fungicide Efficacy Studies Requiring Defined Stereochemistry

Investigators conducting comparative fungicide efficacy trials against Alternaria solani, Alternaria mali, Monilinia fructicola, or Colletotrichum gloeosporioides should use enantiopure (S)-hexaconazole to establish accurate dose-response relationships. Since (-)-hexaconazole is 1.26- to 13-fold more potent than the (+)-enantiomer depending on the pathogen [1], racemic material introduces uncontrolled variability in potency that confounds interpretation of EC50 values and cross-study comparisons. Enantiopure sourcing ensures that observed efficacy reflects the active stereoisomer exclusively.

In Vivo Pharmacokinetic and Metabolism Studies in Mammalian Models

Research involving pharmacokinetic profiling or hepatic metabolism assessment in rabbit or rodent models should employ (S)-hexaconazole to avoid the confounding effects of differential enantiomer clearance. The (+)-enantiomer is cleared >1.3-fold faster in vivo and exhibits a 3.8-fold shorter hepatic half-life in hepatocytes compared to the (-)-enantiomer [2][3]. Using racemic material in such studies produces composite data that obscures the true disposition kinetics of the active enantiomer and complicates toxicokinetic modeling.

Environmental Fate and Ecotoxicology Studies Requiring Enantiomer-Specific Risk Assessment

For environmental risk assessment involving aquatic or soil organisms, enantiopure (S)-hexaconazole is essential. The (-)-enantiomer is 5.5-fold more toxic to freshwater algae (S. obliquus) than the (+)-enantiomer [4], while the S-(+)-enantiomer is 2.6-fold more toxic to earthworms (E. fetida) than the R-(-)-enantiomer [5]. Sediment degradation also proceeds enantioselectively, with the (-)-enantiomer degrading faster (86 d vs. 94 d half-life) [6]. Regulatory ecotoxicology studies and environmental fate modeling cannot accurately reflect enantiomer-specific risks when racemic material is substituted.

Chiral Analytical Method Development and Validation

Analytical laboratories developing or validating chiral separation methods for hexaconazole residue analysis require authenticated enantiopure (S)-hexaconazole as a reference standard. The compound's absolute stereochemistry is essential for assigning elution order on chiral stationary phases such as cellulose tris(3,5-dimethylphenylcarbamate) [2][3]. Accurate enantiomeric ratio determination in environmental or biological matrices depends on validated standards of defined stereochemical purity.

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